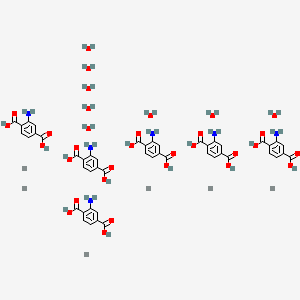
6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one is a heterocyclic compound that belongs to the thiochromenone family This compound is characterized by a thiochromenone core structure, which is a sulfur-containing analog of chromenone The presence of a methyl group at the 6-position and a phenyl group at the 2-position further defines its unique chemical identity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylthiocinnamic acid with sulfur and a suitable catalyst can yield the desired thiochromenone derivative. The reaction conditions often involve refluxing in an organic solvent such as toluene or xylene, with the presence of a dehydrating agent to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiochromenone to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiochromenone core, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted thiochromenone derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one largely depends on its interaction with biological targets. The compound can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Chromanone: Lacks the sulfur atom present in thiochromenone.
Chromenone: Similar structure but without the sulfur atom.
Thiochromone: Similar sulfur-containing compound but with different substitution patterns.
Uniqueness
6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one is unique due to its specific substitution pattern and the presence of both sulfur and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
| 6948-60-3 | |
分子式 |
C16H14OS |
分子量 |
254.3 g/mol |
IUPAC名 |
6-methyl-2-phenyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C16H14OS/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
InChIキー |
POQPCPSMQILWNK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SC(CC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)



